molecular formula C10H10BrNO B12857883 2-(Bromomethyl)-5-ethylbenzo[d]oxazole

2-(Bromomethyl)-5-ethylbenzo[d]oxazole

Cat. No.: B12857883
M. Wt: 240.10 g/mol
InChI Key: SBHDUVBVDIIOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-ethylbenzo[d]oxazole is a chemical reagent designed for research applications. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its planar, bicyclic heteroaromatic system that enables diverse non-covalent interactions with biological targets . This scaffold is found in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This compound is of particular interest in anticancer research. Benzoxazole derivatives have been developed as cis-constrained analogues of potent antimitotic agents like combretastatin A-4 (CA-4) . Such compounds inhibit tubulin polymerization by binding at the colchicine site, disrupting microtubule formation and leading to cell cycle arrest and apoptosis . The bromomethyl group at the 2-position serves as a versatile synthetic handle, allowing researchers to functionalize the molecule through nucleophilic substitution reactions, facilitating the creation of novel derivatives for structure-activity relationship (SAR) studies. Furthermore, benzoxazole-based compounds have demonstrated significant potential in agrochemical research as antifungal agents against various phytopathogenic fungi . The incorporation of specific substituents, such as an ethyl group, can fine-tune the compound's lipophilicity and electronic properties, potentially enhancing its bioavailability and target affinity . This reagent is presented exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(bromomethyl)-5-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10BrNO/c1-2-7-3-4-9-8(5-7)12-10(6-11)13-9/h3-5H,2,6H2,1H3

InChI Key

SBHDUVBVDIIOMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)CBr

Origin of Product

United States

Preparation Methods

Bromomethylation of 5-Ethylbenzo[d]oxazole

  • Starting Material: 5-ethylbenzo[d]oxazole.
  • Reagents: Common bromomethylating agents include N-bromosuccinimide (NBS) or bromomethyl halides.
  • Conditions: The reaction is typically carried out in an inert solvent under controlled temperature to avoid over-bromination or ring degradation.
  • Catalysts: Acidic or Lewis acid catalysts may be employed to enhance electrophilicity and regioselectivity.
  • Outcome: Selective substitution at the 2-position yields 2-(bromomethyl)-5-ethylbenzo[d]oxazole.

Alternative Synthetic Routes

While direct bromomethylation is the most straightforward, other methods involve multi-step synthesis starting from substituted phenols or anilines, followed by cyclization to form the benzo[d]oxazole ring and subsequent functionalization.

For example, a related synthetic route for benzo[d]oxazole derivatives involves:

  • Reduction of nitro-substituted phenols.
  • Cyclization with appropriate reagents to form the oxazole ring.
  • Halogenation (chlorination or bromination) at the 2-position.
  • Oxidation or further functional group transformations to introduce substituents at the 5-position.

However, these methods are more complex and less commonly used for this specific compound.

Research Findings and Reaction Data

Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Bromomethylation of 5-ethylbenzo[d]oxazole NBS, inert solvent, room temp to reflux 60-75 Controlled addition prevents side reactions
Cyclization from substituted phenol precursors Pyridine reflux, acid workup 50-65 Multi-step, longer reaction times
Halogenation (chlorination) SOCl2 reflux 70-80 Used in related benzo[d]oxazole syntheses

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Direct bromomethylation Simple, fewer steps, scalable Requires careful control of conditions 60-75
Multi-step synthesis from nitro-phenol High purity intermediates possible Longer synthesis, more reagents 50-65
Halogenation followed by substitution Versatile for various derivatives More complex, multiple purification steps 70-80

Chemical Reactions Analysis

2-(Bromomethyl)-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Bromomethyl)-5-ethylbenzo[d]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the alteration of biological pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Structural Analogues with Brominated Substituents

Compound Substituents Molecular Weight (g/mol) Key Features Applications/Reactivity
2-(Bromomethyl)-5-ethylbenzo[d]oxazole Bromomethyl (C2), Ethyl (C5) ~239.1 (estimated) Reactive bromomethyl group; ethyl enhances lipophilicity. Intermediate in pharmaceuticals, agrochemicals; potential antimicrobial activity .
5-Bromo-2-ethylbenzo[d]oxazole (CAS: 938458-80-1) Bromo (C5), Ethyl (C2) 240.1 Positional isomer of target compound; bromo vs. bromomethyl alters reactivity. Limited data; likely used in UV stabilizers or medicinal chemistry .
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate (CAS: 1706446-55-0) Bromophenyl (C2), Carboxylate (C5) 332.15 Bromophenyl introduces steric hindrance; carboxylate enhances polarity. Intermediate for fluorescent dyes or polymers; spectroscopic applications .
2-(Bromomethyl)-5-(tert-butyl)oxazole (CAS: 1334492-54-4) Bromomethyl (C2), tert-Butyl (C5) 218.09 tert-Butyl increases steric bulk; oxazole (non-fused) vs. benzoxazole. Specialty chemical synthesis; potential ligand in catalysis .
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (53) Bromomethyl (C5), Phenyl (C3) ~336.2 (estimated) Isoxazole core (O and N in 1,2-positions); bromomethyl at C5. Antimicrobial agent; synthetic precursor for triazole derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)-5-ethylbenzo[d]oxazole?

A robust method involves cyclocondensation of 2-aminophenol derivatives with bromoacetic acid in polyphosphoric acid (PPA) at 130°C for 4 hours. Post-reaction, the mixture is quenched in water/DCM, dried, and purified via vacuum distillation. This approach yields ~90% purity, confirmed by 1H^1H-NMR (e.g., δ 4.6 ppm for the bromomethyl group) and mass spectrometry (m/z 211.0 [M]+) . Alternative routes may use substituted benzoxazole precursors with bromomethylation agents like NBS (N-bromosuccinimide) under radical initiation.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies the bromomethyl proton (δ 4.6–5.0 ppm) and ethyl group protons (δ 1.3–1.5 ppm for CH3_3, δ 2.6–2.8 ppm for CH2_2). 13C^{13}C-NMR resolves the oxazole ring carbons (e.g., C-2 at ~150 ppm) .
  • UV-Vis Spectroscopy : Non-coplanarity between the oxazole and aromatic rings (due to steric hindrance) reduces conjugation, shifting λmax_{\text{max}} compared to planar analogs .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 211.0/213.0 for [M]+ and isotopic peaks) .

Q. What purification strategies are effective for isolating 2-(bromomethyl)-5-ethylbenzo[d]oxazole?

Column chromatography using silica gel with hexane/ethyl acetate (4:1) eluent achieves >95% purity. For thermally stable batches, fractional crystallization in ethanol at low temperatures (<5°C) is viable. Monitor purity via TLC (Rf_f ~0.5 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

The bromine atom acts as a superior leaving group compared to chlorine or iodine analogs (e.g., 2-(chloromethyl)oxazole), enabling faster SN2 reactions with nucleophiles like amines or thiols. Kinetic studies show a 3× rate increase over chloromethyl analogs in reactions with piperidine (DMF, 60°C). Steric effects from the ethyl group may slightly hinder backside attack, requiring polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .

Q. What strategies mitigate competing side reactions during derivatization (e.g., elimination or oxidation)?

  • Temperature Control : Maintain reactions below 60°C to suppress β-hydride elimination.
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the oxazole ring.
  • Catalytic Additives : Add KI (10 mol%) to stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions . Example: Reaction with NaN3_3 in DMF at 50°C yields the azide derivative with <5% elimination byproducts .

Q. How can computational modeling predict the compound’s electronic effects on bioactivity?

DFT calculations (e.g., B3LYP/6-31G*) reveal:

  • The bromomethyl group’s electron-withdrawing effect lowers the HOMO energy (-6.2 eV), enhancing electrophilicity.
  • Non-coplanarity between the ethyl and oxazole rings (dihedral angle ~45°) reduces π-stacking in protein binding, favoring hydrophobic interactions. These insights guide rational design of analogs targeting enzymes like Cryptosporidium parvum IMP dehydrogenase .

Q. What are the challenges in analyzing regioselectivity during cross-coupling reactions?

Suzuki-Miyaura coupling with arylboronic acids predominantly occurs at the oxazole C-5 position due to higher electron density. For example, coupling with 4-methoxyphenylboronic acid (Pd(PPh3_3)4_4, K2_2CO3_3, DME) yields 5-aryl derivatives with >80% selectivity. Competing C-2 coupling (<10%) is minimized using bulky ligands (e.g., XPhos) .

Methodological Considerations

Q. How to resolve contradictions in spectral data for bromomethyl-substituted benzoxazoles?

Discrepancies in 1H^1H-NMR chemical shifts may arise from solvent polarity or trace impurities. Validate assignments via 2D NMR (HSQC, HMBC) and compare with literature (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to the oxazole ring) .

Q. What experimental designs optimize yield in multi-step syntheses?

  • DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading (e.g., PPA concentration in cyclization steps) to identify optimal conditions.
  • In Situ Monitoring : Use IR spectroscopy to track carbonyl intermediates (e.g., C=O stretch at ~1700 cm1^{-1}) during acid-catalyzed cyclization .

Q. How to evaluate the compound’s potential as a G-quadruplex DNA ligand?

Fluorescence titration (e.g., with ThT displacement) and molecular docking (AutoDock Vina) assess binding affinity. The bromomethyl group’s hydrophobic surface area (~45 Å2^2) enhances stacking with G4 loops, while the ethyl group modulates solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.